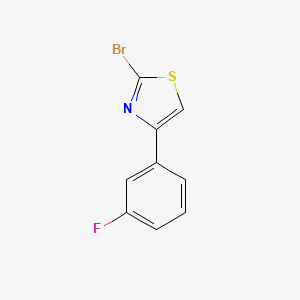
Ácido (3-(5-Metil-1,3,4-oxadiazol-2-il)fenil)borónico
Descripción general
Descripción
“(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BN2O3 . It is a boronic acid derivative, which are known for their various applications in organic synthesis, medicinal chemistry, and materials science.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring attached to a boronic acid group and a 5-methyl-1,3,4-oxadiazol-2-yl group . The InChI string of the compound isInChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved sources, oxadiazole derivatives are known to participate in various chemical reactions due to the presence of the oxadiazole ring. The oxadiazole ring can act as a bioisostere for a variety of functional groups, making it a useful moiety in medicinal chemistry .Physical and Chemical Properties Analysis
The compound is a white solid with a molecular weight of 203.99 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are both 204.0706223 g/mol .Aplicaciones Científicas De Investigación
Investigación Anticancerígena
El grupo 1,3,4-oxadiazol es reconocido por su potencial en la actividad anticancerígena. Se han sintetizado y estudiado derivados que contienen este grupo por sus propiedades antiproliferativas . La presencia del grupo ácido bórico en el compuesto puede mejorar aún más su interacción con los objetivos biológicos, lo que lo convierte en un andamiaje valioso para el desarrollo de nuevos agentes anticancerígenos.
Aplicaciones Antimicrobianas
Los compuestos con la estructura de 1,3,4-oxadiazol han mostrado una actividad antimicrobiana significativa contra diversas cepas bacterianas y fúngicas . El componente ácido bórico podría utilizarse para modificar la interacción del compuesto con las enzimas microbianas, lo que podría conducir al desarrollo de nuevos agentes antimicrobianos.
Potencial Antioxidante
La investigación indica que los derivados de 1,3,4-oxadiazol pueden exhibir propiedades antioxidantes . Esto sugiere que "2-(3-Boronophenyl)-5-Methyl-1,3,4-Oxadiazole" podría explorarse como antioxidante, lo cual es crucial para combatir las enfermedades relacionadas con el estrés oxidativo.
Inhibición Enzimática
Se sabe que los ácidos bóricos interactúan con las enzimas, a menudo actuando como inhibidores . Esta propiedad puede aprovecharse en el diseño de inhibidores enzimáticos que podrían utilizarse para estudiar o tratar diversos trastornos metabólicos.
Sondas Fluorescentes y Etiquetas
El grupo ácido bórico ha encontrado aplicaciones en la síntesis de sondas fluorescentes debido a su capacidad para unirse a dioles en condiciones fisiológicas . Esta característica lo convierte en un candidato para el desarrollo de nuevas etiquetas fluorescentes para el análisis de imágenes y diagnósticos biológicos.
Síntesis de Polímeros
Los ácidos bóricos, incluidos los derivados como "2-(3-Boronophenyl)-5-Methyl-1,3,4-Oxadiazole", pueden utilizarse en la síntesis de polímeros . Pueden actuar como catalizadores o reactivos en la formación de polímeros con propiedades específicas, que pueden aplicarse en la ciencia de los materiales.
Catalizador de Síntesis Orgánica
El grupo ácido bórico se emplea a menudo como catalizador en reacciones de síntesis orgánica . Puede facilitar diversas transformaciones químicas, lo que lo convierte en una herramienta valiosa en la química sintética.
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities. For instance, honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule to develop new potent antiviral molecules . Similar strategies could be employed with “(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid” to discover new biological activities and potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
Boronic acids are known to interact with enzymes within the body, potentially influencing their activity . Notably, this compound is known to engage with proteins, suggesting that such interactions may impact the functionality of enzymes involved in metabolic processes .
Mode of Action
It is currently believed to interact with enzymes within the body, potentially influencing their activity . There is evidence to suggest that (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid interacts with cell membranes, potentially influencing the transport of molecules into and out of cells .
Biochemical Pathways
Boronic acids are known to be involved in a variety of biochemical reactions, including the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c , which may suggest certain stability and storage requirements for optimal bioavailability.
Result of Action
It is known that boronic acids can influence the activity of enzymes and the functionality of proteins , which could potentially lead to various downstream effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other environmental factors such as pH and the presence of other substances could also potentially influence the compound’s action.
Propiedades
IUPAC Name |
[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXMCCAPBQQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657188 | |
| Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-04-1 | |
| Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


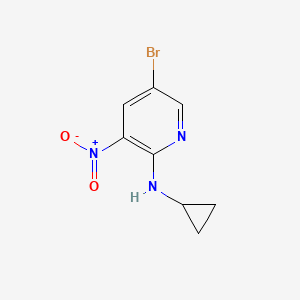
![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)
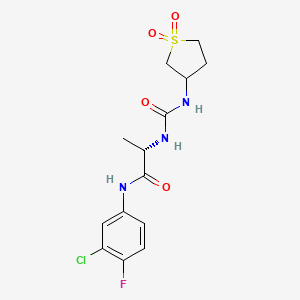
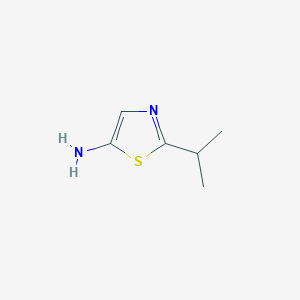

![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/structure/B1519627.png)


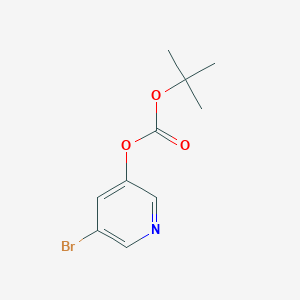
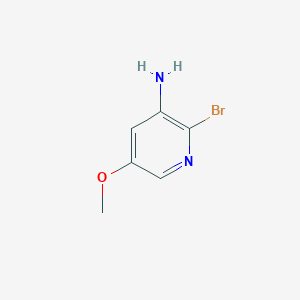

![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)

